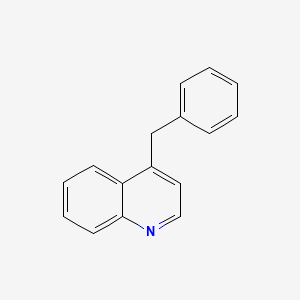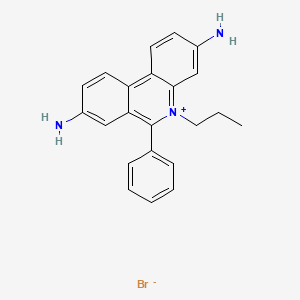
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide is a complex organic compound with the molecular formula C22H22BrN3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide typically involves multi-step organic reactions. The starting materials often include phenanthridine derivatives, which undergo a series of reactions such as nitration, reduction, and bromination to introduce the desired functional groups. The reaction conditions may vary, but common solvents include chloroform, dichloromethane, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced purification techniques such as chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenanthridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It is used in the synthesis of rigid polyamides and other complex organic molecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide exerts its effects involves its interaction with molecular targets such as DNA. The compound can bind to DNA through non-specific interactions along the DNA exterior, potentially affecting DNA replication and transcription processes . This binding may disrupt the normal function of DNA, leading to its anti-tumor and anti-viral effects.
Comparación Con Compuestos Similares
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: This compound shares a similar core structure but lacks the propyl group, which may affect its chemical properties and applications.
Dimidium bromide:
Uniqueness
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide is unique due to its specific structural features, including the propyl group, which may enhance its binding affinity to DNA and its overall chemical stability. These properties make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
100300-89-8 |
|---|---|
Fórmula molecular |
C22H22BrN3 |
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
6-phenyl-5-propylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C22H21N3.BrH/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15;/h3-11,13-14,24H,2,12,23H2,1H3;1H |
Clave InChI |
FPKUULITHFTTJQ-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


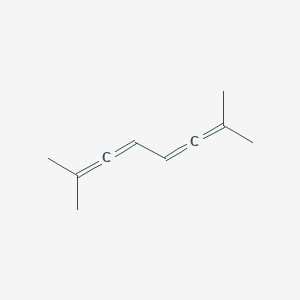
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)


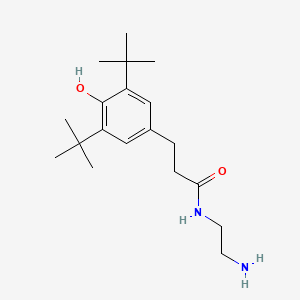
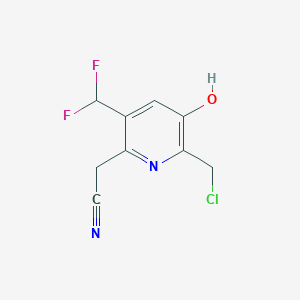
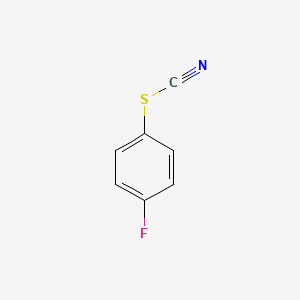
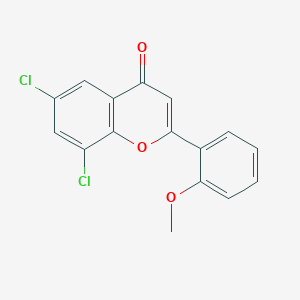
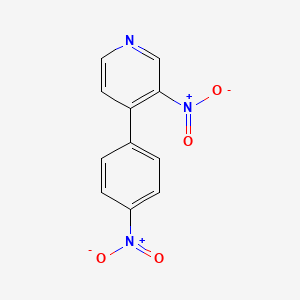
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)
